molecular formula C18H14F3NO2S B12187753 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12187753
M. Wt: 365.4 g/mol
InChI Key: VNCFFLUPHLZRNM-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique structure incorporating a trifluoromethyl group, phenyl rings, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)aniline with phenyl isocyanate to form an intermediate, which is then cyclized under specific conditions to yield the desired oxathiine ring structure . The reaction conditions often involve the use of nonchlorinated organic solvents and temperatures ranging from 20°C to 70°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide features an oxathiine ring, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C18H14F3NO2S

Molecular Weight

365.4 g/mol

IUPAC Name

5-phenyl-N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)13-8-4-5-9-14(13)22-17(23)15-16(25-11-10-24-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,23)

InChI Key

VNCFFLUPHLZRNM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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